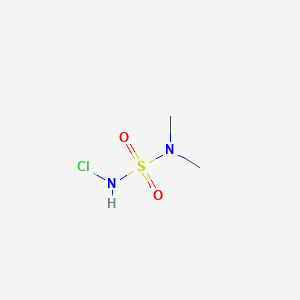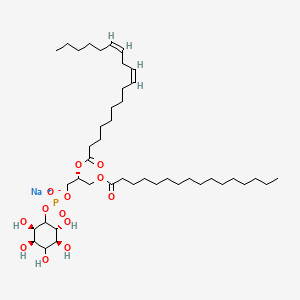
Benoxaprofen Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benoxaprofen Methyl Ester is a derivative of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Benoxaprofen was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. It was withdrawn from the market due to adverse effects, including fatal cholestatic jaundice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benoxaprofen Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of Benoxaprofen with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters, including this compound, often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and distillation to isolate the ester product .
Análisis De Reacciones Químicas
Types of Reactions
Benoxaprofen Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Benoxaprofen and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Benoxaprofen and methanol.
Reduction: Benoxaprofen alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benoxaprofen Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Research into its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
Benoxaprofen Methyl Ester, like its parent compound Benoxaprofen, inhibits the lipoxygenase enzyme, which is involved in the inflammatory response. This inhibition reduces the production of leukotrienes, which are mediators of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class.
Naproxen: A similar NSAID with anti-inflammatory properties.
Ketoprofen: Another propionic acid derivative with similar uses.
Uniqueness
Benoxaprofen Methyl Ester is unique due to its specific inhibition of the lipoxygenase enzyme, which differentiates it from other NSAIDs that primarily inhibit cyclooxygenase enzymes .
Propiedades
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10(17(20)21-2)12-5-8-15-14(9-12)19-16(22-15)11-3-6-13(18)7-4-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCPQHJCXIHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)


![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)






